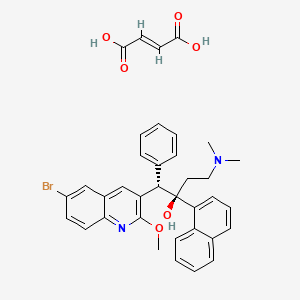

(1S,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol fumarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bedaquiline fumarate: is a diarylquinoline antimycobacterial compound used primarily for the treatment of multidrug-resistant tuberculosis (MDR-TB). It was approved by the US Food and Drug Administration (FDA) in 2012 and is considered a last-line anti-TB drug . Bedaquiline fumarate works by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis, thereby blocking the bacteria’s energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the use of lithium diisopropylamide (n-butyl lithium and diisopropylamine) for a condensation reaction . The preparation of bedaquiline fumarate also includes the formation of crystal forms I, II, and III, which have high purity, excellent physicochemical properties, and good stability .

Industrial Production Methods: Industrial production of bedaquiline fumarate focuses on optimizing the yield and purity of the compound. Techniques such as spray drying in predominantly aqueous conditions (≥80%) are used to avoid a closed-loop, inert system . This method allows for the production of aerosols suitable for inhalation therapies, demonstrating superior fine particle fraction metrics .

Analyse Chemischer Reaktionen

Types of Reactions: Bedaquiline fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. The quinolinic central heterocyclic nucleus with alcohol and amine side chains is responsible for its antimycobacterial activity .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of bedaquiline fumarate include lithium diisopropylamide, n-butyl lithium, and diisopropylamine . The compound is also soluble in solvent systems such as 80:10:10 water:ethanol:N,N-dimethylformamide (DMF) without requiring a decreased pH .

Major Products Formed: The major products formed from the reactions of bedaquiline fumarate include various intermediates and final crystal forms that are used in pharmaceutical formulations .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, bedaquiline fumarate is studied for its unique quinoline structure and its ability to inhibit ATP synthase in Mycobacterium tuberculosis .

Biology: In biological research, bedaquiline fumarate is used to study the mechanisms of drug resistance in tuberculosis and to develop new treatment strategies for MDR-TB .

Medicine: In medicine, bedaquiline fumarate is a critical component of combination therapy for treating MDR-TB. It has shown efficacy in achieving higher culture conversion rates and reducing mortality risk among drug-resistant tuberculosis cases .

Industry: In the pharmaceutical industry, bedaquiline fumarate is used in the development of new drug formulations and delivery methods, such as dry powder inhalation and liquid instillation .

Wirkmechanismus

Bedaquiline fumarate exerts its effects by inhibiting the c subunit of ATP synthase in Mycobacterium tuberculosis . This inhibition blocks the synthesis of ATP, which is essential for the bacteria’s energy production and survival . The quinolinic central heterocyclic nucleus with alcohol and amine side chains is responsible for this antimycobacterial activity .

Vergleich Mit ähnlichen Verbindungen

Isoniazid: A first-line anti-TB drug that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.

Rifampin: Another first-line anti-TB drug that inhibits bacterial RNA synthesis.

Uniqueness: Bedaquiline fumarate is unique in its mechanism of action, targeting the ATP synthase enzyme, which is not affected by other anti-TB drugs . This makes it a valuable addition to the treatment regimen for MDR-TB, especially in cases where other drugs are ineffective .

Eigenschaften

Molekularformel |

C36H35BrN2O6 |

|---|---|

Molekulargewicht |

671.6 g/mol |

IUPAC-Name |

(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t30-,32-;/m0./s1 |

InChI-Schlüssel |

ZLVSPMRFRHMMOY-KIFAPKPLSA-N |

Isomerische SMILES |

CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)

![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)

![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)